molecular formula C17H18N2O4S B4189090 N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide

Cat. No.: B4189090
M. Wt: 346.4 g/mol
InChI Key: WVIWIPNKRQRVAY-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide is a complex organic compound that belongs to the class of dibenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide typically involves multiple steps. One common approach starts with the preparation of 2-methoxydibenzo[b,d]furan, which can be synthesized through the formylation of 2-methoxydibenzo[b,d]furan using α,α-dichloromethyl methyl ether and tin(IV) chloride . The resulting aldehyde is then subjected to further reactions to introduce the pyrrolidine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: Used in studies to understand its interaction with biological targets and pathways.

    Materials Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the dibenzofuran core with the pyrrolidine and sulfonamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-22-17-10-13-12-6-2-3-7-15(12)23-16(13)11-14(17)18-24(20,21)19-8-4-5-9-19/h2-3,6-7,10-11,18H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIWIPNKRQRVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide
Reactant of Route 2
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide
Reactant of Route 3
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide
Reactant of Route 4
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide
Reactant of Route 5
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide
Reactant of Route 6
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide

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